molecular formula C18H19ClN6O2 B14973970 3-(4-chlorophenyl)-5-methyl-9-(3-methylbutyl)-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione

3-(4-chlorophenyl)-5-methyl-9-(3-methylbutyl)-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione

Cat. No.: B14973970
M. Wt: 386.8 g/mol
InChI Key: XJQPVYNDBIWLLN-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-5-methyl-9-(3-methylbutyl)-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione is a complex organic compound belonging to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused to a purine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-5-methyl-9-(3-methylbutyl)-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione typically involves multi-step organic reactions. One common method involves the condensation of 4-chlorobenzylamine with 5-methyl-1H-pyrazole-3-carboxylic acid, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts, such as palladium on carbon, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and increased yield. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-5-methyl-9-(3-methylbutyl)-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where halogen atoms can be replaced by other functional groups using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(4-chlorophenyl)-5-methyl-9-(3-methylbutyl)-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-5-methyl-9-(3-methylbutyl)-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular signaling pathways, ultimately resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-5-methyl-9-(3-methylbutyl)-5,9-dihydro-6H-[1,2,4]triazolo[4,3-a]pyrimidine
  • 3-(4-chlorophenyl)-5-methyl-9-(3-methylbutyl)-5,9-dihydro-6H-[1,2,4]triazolo[4,3-c]pyridine

Uniqueness

Compared to similar compounds, 3-(4-chlorophenyl)-5-methyl-9-(3-methylbutyl)-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione exhibits unique structural features that may contribute to its distinct biological activities. The specific arrangement of functional groups and the fusion of the triazole and purine rings can influence its binding affinity and selectivity for molecular targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C18H19ClN6O2

Molecular Weight

386.8 g/mol

IUPAC Name

8-(4-chlorophenyl)-1-methyl-5-(3-methylbutyl)purino[8,9-c][1,2,4]triazole-2,4-dione

InChI

InChI=1S/C18H19ClN6O2/c1-10(2)8-9-24-13-15(26)20-18(27)23(3)16(13)25-14(21-22-17(24)25)11-4-6-12(19)7-5-11/h4-7,10H,8-9H2,1-3H3,(H,20,26,27)

InChI Key

XJQPVYNDBIWLLN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1C2=C(N(C(=O)NC2=O)C)N3C1=NN=C3C4=CC=C(C=C4)Cl

Origin of Product

United States

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